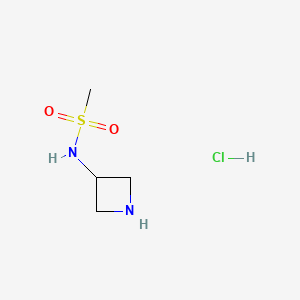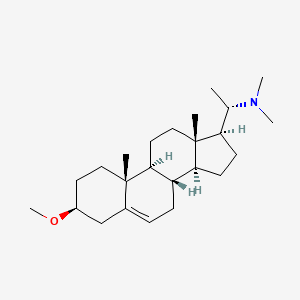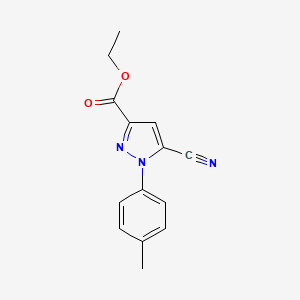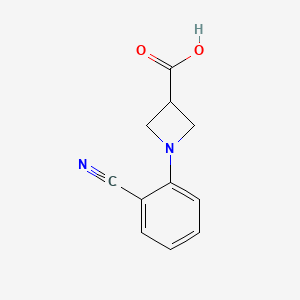
N-(Azetidin-3-YL)methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azetidin-3-YL)methanesulfonamide hydrochloride (NAMH) is a synthetic organic compound that has been used in a variety of research applications. NAMH is a chiral compound, meaning it has two non-superimposable mirror images, and is a derivative of the azetidine ring. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of fields, such as drug delivery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Genetic Effects of Ethyl Methanesulfonate
Ethyl methanesulfonate (EMS), a compound related by its methanesulfonamide functionality, is known for its mutagenic properties across a range of genetic systems, from viruses to mammals. EMS's ability to alkylate DNA, primarily at nitrogen positions in the bases, has been instrumental in genetic studies, particularly in inducing mutations for research purposes (G. Sega, 1984).
Sulfonamides in Drug Development
Sulfonamides form a crucial moiety in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in novel drugs highlights its importance in medicinal chemistry and drug development (F. Carta, A. Scozzafava, C. Supuran, 2012). Further research and patents focus on novel sulfonamides acting as selective drugs for glaucoma, cancer, and other diseases, showcasing the diversity and potential of sulfonamide compounds in therapeutic applications (I. Gulcin, P. Taslimi, 2018).
Sulfur-Containing Motifs in Medicinal Chemistry
Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogs, exhibit a wide range of pharmacological properties. The design and development of less toxic, cost-effective, and highly active sulfonamide-containing analogs are areas of intense research, with over 150 FDA-approved sulfur-based drugs currently on the market. These compounds are used to treat diverse diseases, underscoring the critical role of sulfur-containing motifs in drug discovery and therapeutic applications (Chuang Zhao, K. Rakesh, L. Ravidar, Wan‐Yin Fang, Hua-Li Qin, 2018).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide general access to structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Propiedades
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBWFLFNHLFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-YL)methanesulfonamide hydrochloride | |
CAS RN |
1239205-33-4 |
Source


|
| Record name | N-(azetidin-3-yl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/no-structure.png)



![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)


